molecular formula C13H19NO2 B11174067 N-(2-methoxyphenyl)-3,3-dimethylbutanamide

N-(2-methoxyphenyl)-3,3-dimethylbutanamide

Cat. No.: B11174067
M. Wt: 221.29 g/mol
InChI Key: DAGSNKGJCKAPSF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3,3-dimethylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3,3-dimethylbutanamide typically involves the reaction of 2-methoxyaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide.

    Reduction: The amide group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride is commonly used in anhydrous ether as a solvent.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: N-(2-hydroxyphenyl)-3,3-dimethylbutanamide.

    Reduction: N-(2-methoxyphenyl)-3,3-dimethylbutylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)-3,3-dimethylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions between small molecules and proteins. It can be used as a probe to investigate enzyme activity and receptor binding.

Medicine: this compound has potential applications in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets in the body. The methoxy group and the amide functionality allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    N-(2-hydroxyphenyl)-3,3-dimethylbutanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-methoxyphenyl)-3,3-dimethylbutylamine: Similar structure but with an amine group instead of an amide group.

    N-(2-methoxyphenyl)-3,3-dimethylbutanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness: N-(2-methoxyphenyl)-3,3-dimethylbutanamide is unique due to the presence of both a methoxy group and an amide functionality. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C13H19NO2/c1-13(2,3)9-12(15)14-10-7-5-6-8-11(10)16-4/h5-8H,9H2,1-4H3,(H,14,15)

InChI Key

DAGSNKGJCKAPSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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